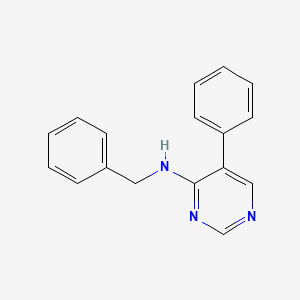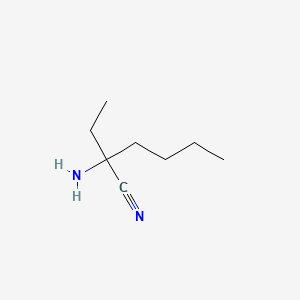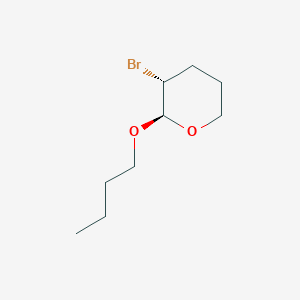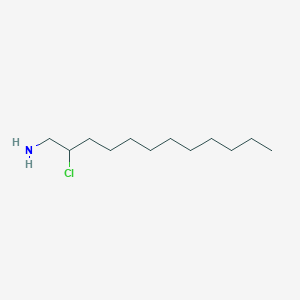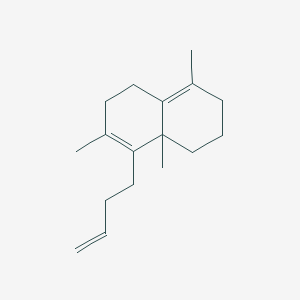![molecular formula C22H30N2O2 B14600977 1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene CAS No. 60692-68-4](/img/structure/B14600977.png)
1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene is an organic compound that belongs to the class of azoxybenzenes. These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring. Azoxybenzenes are known for their diverse chemical properties and applications in various fields such as materials science, organic synthesis, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene typically involves the following steps:
Formation of the Azoxy Group: The azoxy group can be introduced through the oxidation of an azo compound. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Substitution Reactions: The introduction of the 2-methylbutyl and pentyloxy groups can be carried out through nucleophilic substitution reactions. These reactions often require the presence of a base and suitable solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may also be employed.
化学反応の分析
Types of Reactions
1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene can undergo various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield azo compounds or amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation Products: Nitro compounds.
Reduction Products: Azo compounds, amines.
Substitution Products: Various substituted benzene derivatives.
科学的研究の応用
Materials Science: Used in the development of liquid crystals and organic semiconductors.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Investigated for its potential biological activities and therapeutic applications.
作用機序
The mechanism of action of 1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azoxy group can participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
Azobenzenes: Compounds with an azo group (-N=N-) instead of an azoxy group.
Nitrobenzenes: Compounds with a nitro group (-NO2) attached to the benzene ring.
Aminobenzenes: Compounds with an amino group (-NH2) attached to the benzene ring.
Uniqueness
1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene is unique due to the presence of both the azoxy group and the specific substituents (2-methylbutyl and pentyloxy groups)
特性
CAS番号 |
60692-68-4 |
|---|---|
分子式 |
C22H30N2O2 |
分子量 |
354.5 g/mol |
IUPAC名 |
[4-(2-methylbutyl)phenyl]-oxido-(4-pentoxyphenyl)iminoazanium |
InChI |
InChI=1S/C22H30N2O2/c1-4-6-7-16-26-22-14-10-20(11-15-22)23-24(25)21-12-8-19(9-13-21)17-18(3)5-2/h8-15,18H,4-7,16-17H2,1-3H3 |
InChIキー |
JAIPSXHDAHUUOA-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CC(C)CC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


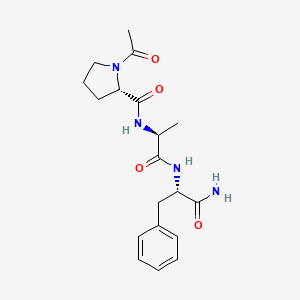
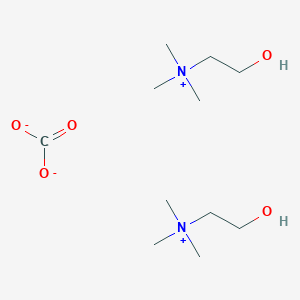

![4-[(4-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600906.png)
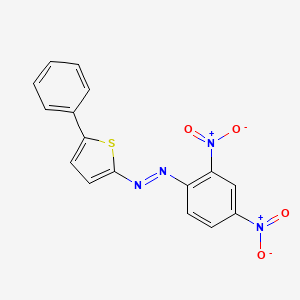


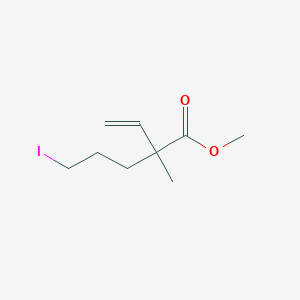
![2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one](/img/structure/B14600948.png)
